Fmoc-Tyr(SO3nP)-OH
Description
Significance of Tyrosine Modifications in Chemical Biology and Drug Discovery Research
Tyrosine, an aromatic amino acid, is subject to a variety of post-translational modifications (PTMs) within biological systems. Among these, tyrosine sulfation, the addition of a sulfate (B86663) group to the hydroxyl moiety of the tyrosine side chain, is of paramount importance. wikipedia.orgnih.gov This modification, discovered in 1954, is catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus and is known to be an irreversible process in vivo. wikipedia.orgresearchgate.net
Tyrosine sulfation plays a critical role in a wide array of biological processes by modulating protein-protein interactions. wikipedia.orgnju.edu.cn It is integral to the function of numerous secreted and membrane-associated proteins, including G-protein-coupled receptors, adhesion molecules, and coagulation factors. wikipedia.orgnih.gov For instance, the sulfation of tyrosine residues in P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) is essential for its binding to P-selectin, a key interaction in immune cell trafficking. nih.govresearchgate.net The recognition of sulfated tyrosines is also crucial for the activity of certain hormones and for viral entry mechanisms, such as that of HIV.
The profound biological impact of tyrosine sulfation has made it a significant area of interest in drug discovery. The ability to synthesize peptides and proteins containing sulfated tyrosine residues allows researchers to probe these interactions, develop inhibitors, and create novel therapeutic agents. rsc.orgrroij.com
Role of Sulfonate Esters as Versatile Precursors and Mimics in Peptide Chemistry
The direct incorporation of a sulfated tyrosine residue during solid-phase peptide synthesis (SPPS) is challenging due to the instability of the sulfate group under the harsh acidic conditions often used for cleavage from the resin. To circumvent this, chemists have developed strategies using protected forms of sulfotyrosine, where the sulfate is masked as a more stable sulfonate ester. eurjchem.comwikipedia.org
Sulfonate esters serve as excellent mimics of the sulfate group and are good leaving groups in various chemical reactions. eurjchem.comwikipedia.org Their stability and reactivity can be tuned by altering the esterifying group. In the context of peptide synthesis, the protecting group on the sulfonate must be stable throughout the iterative coupling and deprotection cycles of SPPS but readily removable at the final stage to unveil the native sulfated tyrosine. vwr.com
Current Research Landscape and Unaddressed Challenges in Modified Peptide Synthesis
The field of modified peptide synthesis is a rapidly evolving area of research. rsc.org While significant progress has been made, several challenges remain. The synthesis of complex peptides with multiple modifications can be difficult, with issues such as decreased coupling efficiency and undesired side reactions. rsc.orgrsc.org The development of new protecting groups and orthogonal deprotection strategies is a continuous effort to improve the efficiency and scope of modified peptide synthesis. nih.gov
Furthermore, the precise and efficient incorporation of PTMs at specific sites within a peptide sequence remains a key challenge. nju.edu.cn While methods like the one employing Fmoc-Tyr(SO2(ONeopentyl))-OH have been successful, there is ongoing research to develop even more robust and versatile strategies. rroij.commdpi.com This includes the exploration of enzymatic methods and the development of novel chemical ligation techniques. rsc.org
Scope and Objectives of Advanced Research on Fmoc-Tyr(SO2(ONeopentyl))-OH
Advanced research involving Fmoc-Tyr(SO2(ONeopentyl))-OH and similar reagents is focused on several key objectives. A primary goal is to expand the library of sulfated peptides available for biological and pharmacological studies. This includes the synthesis of longer and more complex peptides that are difficult to produce using current methods.
Another objective is the development of more efficient and sustainable synthesis protocols. This involves optimizing reaction conditions to improve yields and reduce waste, aligning with the principles of green chemistry. mdpi.com Researchers are also investigating the potential for this building block in the synthesis of peptidomimetics and other non-natural structures with enhanced stability and therapeutic potential. rsc.org The ultimate aim is to leverage these advanced synthetic tools to gain deeper insights into the biological roles of tyrosine sulfation and to accelerate the development of new peptide-based therapeutics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO8S/c1-29(2,3)18-37-39(34,35)38-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)36-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDCKHYXODZAAR-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Reactivity Investigations of the Neopentyl Sulfonate Ester Moiety
Studies on the Stability of the Neopentyl Sulfonate Ester Under Varied Chemical Environments
The stability of the neopentyl (nP) sulfonate ester is a key feature for its application in peptide synthesis. It is designed to be robust during the iterative steps of Fmoc deprotection (using bases like piperidine) and final peptide cleavage from the resin (using strong acids like trifluoroacetic acid - TFA). sigmaaldrich-jp.comnih.goviris-biotech.de
Investigation of Deprotection Conditions and Byproduct Formation Mechanisms
The removal of the neopentyl group is typically performed post-synthesis and cleavage from the solid support. The conditions for this deprotection are critical to yield the desired sulfotyrosine peptide without unwanted side reactions.
Deprotection Conditions: The most common methods for the cleavage of the neopentyl sulfonate ester involve nucleophilic reagents. Mild conditions are often preferred to preserve the integrity of the peptide. Two primary reagents used are aqueous ammonium (B1175870) acetate (B1210297) and sodium azide (B81097). nih.goviris-biotech.de In some instances, one reagent may prove more effective than the other, depending on the peptide sequence. sigmaaldrich-jp.com For example, one study noted that for a specific model peptide, the nP group was not effectively removed by ammonium acetate but was readily cleaved with sodium azide. sigmaaldrich-jp.com Another study on a phytosulfokine (PSK)-like peptide reported successful neopentyl removal using 2 M ammonium acetate at 45 °C for 40 hours. nih.gov
More aggressive conditions can also be employed, although they are less common in the context of sensitive peptides. Neopentyl sulfonates are generally resistant to many nucleophiles at room temperature but can be cleaved by small nucleophiles at elevated temperatures. nih.gov For instance, treatment with tetramethylammonium (B1211777) chloride in DMF at 160°C overnight has been reported for deprotection. nih.gov Strong Lewis acids such as boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃) can also rapidly cleave the neopentyl group at low temperatures (0 °C or below). nih.gov Refluxing in strong aqueous acids like 48% hydrobromic acid (HBr) has also been shown to be effective. nih.gov
The following table summarizes various deprotection conditions reported for neopentyl sulfonate esters, which are applicable to the deprotection of Fmoc-Tyr(SO₂(ONeopentyl))-OH incorporated into peptides.
Byproduct Formation Mechanisms: Under standard mild deprotection conditions, such as with ammonium acetate, the reaction is believed to proceed via a nucleophilic substitution mechanism where the acetate or ammonia (B1221849) acts as the nucleophile.
However, under strong acid conditions (e.g., BBr₃, BCl₃, or refluxing HBr), the mechanism of cleavage appears to be more complex than a simple Sₙ2 displacement. nih.gov Studies on the cleavage of neopentyl p-toluenesulfonate with BBr₃ reported that no neopentyl bromide or neopentyl alcohol was recovered as a byproduct. nih.gov This observation strongly suggests that the reaction does not proceed through a direct substitution at the primary carbon. Instead, a mechanism involving a 1,2-methyl shift is proposed. nih.gov The extreme steric hindrance at the neopentyl center disfavors a direct backside attack (Sₙ2). Under strongly acidic or Lewis acidic conditions, a carbocation-like intermediate can form, which then rapidly rearranges to a more stable tertiary carbocation before reacting further. This rearrangement would lead to products with a different carbon skeleton, explaining the absence of simple neopentyl derivatives.
Kinetic Studies of Sulfonate Ester Hydrolysis and Solvolysis Pathways
Kinetic studies on the solvolysis of various sulfonyl chlorides have been analyzed using the extended Grunwald-Winstein equation, which helps to elucidate the transition state structure and the degree of nucleophilic participation by the solvent. researchgate.netnih.gov For sterically hindered arenesulfonyl chlorides, solvent isotope effects have suggested an Sₙ2 mechanism involving at least a second solvent molecule in the transition state. researchgate.net
A study on the nucleophilic substitution of various compounds with a neopentyl skeleton, including methanesulfonate (B1217627) and p-toluenesulfonate, investigated their reaction kinetics with sodium azide in DMSO at 100 °C. nih.gov The results confirmed that reactions at the neopentyl center are slow due to steric hindrance. nih.govacs.org In this study, sulfonate esters were found to be less reactive than the corresponding iodide and bromide derivatives, but more reactive than the chloride. nih.gov Neopentyl triflate was identified as the most reactive, indicating the significant influence of the leaving group's ability on the reaction rate. nih.gov
Nucleophilic Displacement Reactions Involving the Sulfonate Ester as a Leaving Group
The sulfonate ester moiety is an excellent leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack. youtube.com However, in the case of the neopentyl group, this reactivity is severely diminished by steric hindrance.
In-depth Analysis of Regioselectivity and Stereoselectivity in Displacement Reactions
Regioselectivity: In Fmoc-Tyr(SO₂(ONeopentyl))-OH, there are two potential sites for nucleophilic attack on the sulfonate ester: the sulfur atom (S) and the α-carbon of the neopentyl group (Cα). Nucleophilic attack at the sulfur atom would lead to cleavage of the S-OAr bond, while attack at the Cα would cleave the O-C bond. The significant steric hindrance of the neopentyl group makes direct nucleophilic attack at the Cα carbon exceptionally slow for an Sₙ2-type reaction. acs.orgchemistrysteps.com Therefore, reactions with many nucleophiles, especially under milder conditions, may favor attack at the sulfur atom if that pathway is electronically accessible. However, the deprotection reactions with small, potent nucleophiles like azide are intended to displace the entire sulfonate group by attacking the neopentyl carbon. sigmaaldrich-jp.comiris-biotech.de
Stereoselectivity: The α-carbon of the neopentyl group in Fmoc-Tyr(SO₂(ONeopentyl))-OH is not a stereocenter. However, the principles of stereochemistry in nucleophilic substitution at neopentyl-like centers are well-established. Sₙ2 reactions are known to proceed with a complete inversion of stereochemistry at the reacting carbon center, a phenomenon known as Walden inversion. quora.comlibretexts.orglibretexts.org This is a consequence of the requisite backside attack of the nucleophile relative to the leaving group. libretexts.org Although direct Sₙ2 reactions on neopentyl systems are extremely slow, when they do occur, they are expected to follow this stereospecific pathway. chemistrysteps.com
Sₙ1 reactions, which proceed through a planar carbocation intermediate, typically result in racemization, as the nucleophile can attack from either face of the carbocation with roughly equal probability. quora.commasterorganicchemistry.com For neopentyl systems, Sₙ1 reactions are often accompanied by the previously mentioned Wagner-Meerwein rearrangement (1,2-methyl shift) upon formation of the initial, unstable primary carbocation.
Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques
While specific spectroscopic or computational studies on Fmoc-Tyr(SO₂(ONeopentyl))-OH are scarce, research on related systems provides a framework for understanding its behavior.
Spectroscopic Techniques: NMR spectroscopy is a powerful tool for studying reaction kinetics and identifying intermediates and products. For instance, the kinetics of nucleophilic substitution on neopentyl systems with various leaving groups have been successfully monitored by NMR, allowing for the determination of reaction rates by observing the disappearance of starting material and the appearance of products. nih.gov
Computational Techniques: Computational chemistry has been employed to investigate the mechanisms of sulfonate ester hydrolysis and nucleophilic substitution at sulfur. rsc.orgnih.gov Theoretical studies can map the potential energy surface of a reaction, helping to distinguish between concerted and stepwise pathways and to characterize the geometry of transition states. nih.gov For example, computational studies on the alkaline hydrolysis of aryl benzenesulfonates have been used to support arguments for both stepwise mechanisms involving pentavalent intermediates and fully concerted mechanisms, highlighting the subtle energetic differences that can dictate the reaction pathway. rsc.org Similar computational approaches could be applied to model the nucleophilic attack of azide or acetate on the neopentyl sulfonate ester of tyrosine to elucidate the transition state structure and activation energy, confirming the high barrier for a direct Sₙ2 reaction.
One kinetic study of Sₙ2 reactions between neopentyl arenesulfonates and anilines or benzylamines in methanol (B129727) determined that the transition state tightness was similar to other Sₙ2 reactions at primary carbon centers. rsc.org This suggests that despite the slow rate, the fundamental mechanism of a concerted displacement remains the same. rsc.org
Reactivity Profiling in the Context of Post-Synthetic Side-Chain Functionalization Strategies
The primary role of the neopentyl sulfonate group in Fmoc-Tyr(SO₂(ONeopentyl))-OH is as a protecting group for sulfotyrosine during peptide synthesis. nih.gov After its incorporation into a peptide chain, the typical strategy involves its complete removal to unveil the native sulfotyrosine residue. sigmaaldrich-jp.comrsc.org
However, the sulfonate ester's nature as a good leaving group presents a theoretical opportunity for its use in post-synthetic modification (PSM) of peptides. In principle, the Tyr(SO₂(ONeopentyl)) residue within a peptide could serve as an electrophilic handle for the introduction of various nucleophiles directly onto the tyrosine side chain. This would be a powerful strategy for creating peptide analogs with diverse functionalities.
The major challenge for this application is the inherent low reactivity of the neopentyl system towards Sₙ2 displacement. acs.org As established, the steric bulk of the tert-butyl group adjacent to the reaction center dramatically slows down the rate of backside attack. chemistrysteps.com Therefore, any potential PSM strategy would require either very strong nucleophiles, high temperatures, or a different mechanistic approach. While this makes the neopentyl sulfonate an excellent protecting group due to its stability, it simultaneously makes it a poor activating group for facile PSM under mild, biocompatible conditions.
Alternative strategies for tyrosine modification often rely on electrophilic aromatic substitution on the phenol (B47542) ring or other chemistries not dependent on nucleophilic substitution of a leaving group attached to the phenolic oxygen. rsc.org Therefore, while the concept is plausible, the practical application of the neopentyl sulfonate ester in Fmoc-Tyr(SO₂(ONeopentyl))-OH as a reactive site for PSM remains a significant challenge due to the steric hindrance of the neopentyl group.
Impact of Steric and Electronic Effects on Sulfonate Ester Reactivity and Selectivity
The reactivity of the sulfonate ester in Fmoc-Tyr(SO2(ONeopentyl))-OH is a critical determinant of its utility as a protecting group for sulfotyrosine. The neopentyl group confers a unique stability profile that is primarily the result of significant steric hindrance, complemented by the intrinsic electronic nature of the sulfonate ester linkage.
Steric Hindrance:
The most significant factor governing the reactivity of the neopentyl sulfonate ester is the steric bulk of the neopentyl group, (CH₃)₃CCH₂-. This group features a quaternary carbon atom adjacent to the methylene (B1212753) group attached to the sulfonate oxygen. This arrangement creates substantial steric hindrance around the electrophilic sulfur atom and the α-carbon of the ester, effectively shielding them from nucleophilic attack. nih.gov
This steric protection is the primary reason for the moiety's exceptional stability under the standard conditions of Fmoc-based solid-phase peptide synthesis. sigmaaldrich-jp.comglpbio.com It remains intact during repeated treatments with piperidine (B6355638) for Fmoc group removal and is also resistant to the strong acid conditions of trifluoroacetic acid (TFA) used for cleaving the completed peptide from the resin. sigmaaldrich-jp.combachem.comfishersci.com While prolonged exposure to TFA (beyond 1.5 hours) can lead to some degradation, its stability is markedly superior to that of less hindered sulfonate esters, such as isopropyl (iPr) esters, which are labile under acidic conditions. nih.govsigmaaldrich-jp.com The high degree of steric hindrance makes the neopentyl sulfonate strongly resistant to nucleophilic displacement, a key feature for a protecting group in the multi-step process of peptide synthesis. nih.gov
| Sulfonate Ester | Steric Hindrance | Stability to Acid (TFA) | Stability to Base (Piperidine) | Reactivity with Nucleophiles |
|---|---|---|---|---|
| Neopentyl (Neo) | Very High | High (Stable for ~1.5h) sigmaaldrich-jp.com | High sigmaaldrich-jp.com | Low (Requires strong nucleophiles) nih.govsigmaaldrich-jp.com |
| Isopropyl (iPr) | Moderate | Low nih.gov | Moderate | Moderate |
| Isobutyl (iBu) | High | High nih.gov | Moderate | Moderate-High nih.gov |
| Trichloroethyl (TCE) | Moderate | High | Moderate (Reacts with basic nucleophiles) nih.govsigmaaldrich-jp.com | High (with basic nucleophiles) nih.govsigmaaldrich-jp.com |
Electronic Effects:
While steric effects are dominant, the electronic nature of the sulfonate ester is also a key aspect of its chemistry. Sulfonate esters are derivatives of sulfonic acids and are considered potent electrophiles. nih.gov The sulfur atom is highly electron-deficient due to the electron-withdrawing effects of the three oxygen atoms. This makes the sulfonate an excellent leaving group, as the resulting sulfonate anion is highly stabilized by resonance, delocalizing the negative charge across the three oxygen atoms. periodicchemistry.com
This inherent electronic property means that once a nucleophilic attack occurs, the carbon-oxygen bond cleavage is favorable. periodicchemistry.com However, in the case of the neopentyl ester, the overwhelming steric hindrance prevents nucleophiles from accessing the electrophilic center under normal synthesis conditions. Therefore, the high stability of the protecting group is not due to a lack of electronic driving force for a reaction, but rather a significant kinetic barrier imposed by steric bulk.
Combined Impact on Reactivity and Selectivity:
The combination of these steric and electronic effects results in a protecting group with low reactivity under standard synthesis protocols but which can be cleaved selectively under specific, controlled conditions. The kinetic stability afforded by the neopentyl group ensures that the sulfate (B86663) moiety remains on the tyrosine side chain throughout the peptide assembly and final cleavage from the solid support. sigmaaldrich-jp.com
Selectivity is achieved because the conditions required to remove the neopentyl group are orthogonal to those used for other steps in the synthesis. Deprotection necessitates the use of small, yet powerful, nucleophiles that can overcome the steric barrier. sigmaaldrich-jp.com Reagents such as sodium azide or ammonium acetate, typically at elevated temperatures (e.g., 50 °C), are effective for this purpose. sigmaaldrich-jp.comglpbio.combachem.com This specific requirement for cleavage allows for the selective removal of the neopentyl group after the peptide has been fully assembled and cleaved from the resin, leaving other protecting groups untouched if desired. This contrasts with other protecting groups like trichloroethyl (TCE), which are more susceptible to basic nucleophiles. nih.govsigmaaldrich-jp.com
| Protecting Group | Cleavage Reagent(s) | Typical Conditions | Primary Mechanism Driver |
|---|---|---|---|
| Neopentyl (nP) | Sodium azide or Ammonium acetate sigmaaldrich-jp.comglpbio.com | DMSO or DMF, 50 °C, overnight sigmaaldrich-jp.com | Overcoming high steric hindrance with a strong nucleophile |
| Trichloroethyl (TCE) | Basic nucleophiles nih.govsigmaaldrich-jp.com | Varies | Nucleophilic substitution/elimination |
| Dichlorovinyl (DCV) | Hydrogenolysis (H₂) nih.govsigmaaldrich.com | Pd/C catalyst nih.gov | Catalytic reduction |
Applications in Peptide Chemistry and Biomimetic Research Utilizing Fmoc Tyr So2 Oneopentyl Oh
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS) Methodologies
The integration of Fmoc-Tyr(SO2(ONeopentyl))-OH into peptide chains is primarily achieved through Fmoc-based SPPS. The neopentyl protecting group is crucial as it shields the sulfate (B86663) moiety from the acidic conditions of trifluoroacetic acid (TFA) cleavage from the resin, a step that would otherwise lead to significant desulfation. sigmaaldrich-jp.comnih.gov This robust protection allows for the synthesis of sulfated peptides with high fidelity.
Optimization of Coupling Reagents and Conditions for Modified Tyrosine Incorporation
The efficient incorporation of Fmoc-Tyr(SO2(ONeopentyl))-OH into a growing peptide chain is dependent on the choice of coupling reagents and reaction conditions. While standard coupling reagents used in Fmoc-SPPS are generally effective, optimization is often necessary to achieve high coupling yields, especially in complex or sterically hindered sequences.
Commonly employed coupling reagents include phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and aminium salts such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU). For instance, the synthesis of a model peptide containing Tyr(SO3nP) has been successfully achieved using a 10-fold excess of Fmoc-amino acids activated with 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU) and N,N-Diisopropylethylamine (DIPEA), with a coupling time of 60 minutes. sigmaaldrich-jp.com The excellent solubility of Fmoc-Tyr(SO3nP)-OH in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) facilitates its use in automated peptide synthesizers without significant protocol modifications. sigmaaldrich-jp.com
| Coupling Reagent | Activating Agent | Base | Typical Excess (relative to resin capacity) | Coupling Time | Notes |
| HCTU | HCTU | DIPEA | 10 equivalents | 60 minutes | Demonstrated success in model peptide synthesis. sigmaaldrich-jp.com |
| PyBOP | PyBOP | DIPEA/NMM | 3-5 equivalents | 30-60 minutes | A common choice for standard and modified amino acids. |
| HATU | HATU | DIPEA/NMM | 3-5 equivalents | 20-45 minutes | Highly reactive, often used for difficult couplings. |
| HBTU | HBTU | DIPEA/NMM | 3-5 equivalents | 30-60 minutes | A widely used and cost-effective coupling reagent. |
| DIC/HOBt | DIC | - | 3-5 equivalents | 60-120 minutes | Carbodiimide activation, can be beneficial in reducing racemization. |
This table presents a general overview of common coupling conditions. Optimal conditions may vary depending on the specific peptide sequence and synthesis scale.
Strategies for Minimizing Racemization and Side Reactions during SPPS
Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a potential side reaction during peptide synthesis, particularly for certain amino acids and under specific activation conditions. While specific studies on the racemization of Fmoc-Tyr(SO2(ONeopentyl))-OH are not extensively documented, general strategies to minimize this and other side reactions are applicable.
The choice of coupling reagent and the addition of racemization suppressants are key. The use of carbodiimide activators like N,N'-Diisopropylcarbodiimide (DIC) in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or its aza-derivatives can reduce the risk of racemization. bachem.com For amino acids prone to racemization, such as histidine and cysteine, specific protocols like using hindered bases or lower coupling temperatures have been developed and could be considered for Fmoc-Tyr(SO2(ONeopentyl))-OH if racemization is suspected. researchgate.net
Another potential side reaction is the premature loss of the neopentyl protecting group. While generally stable to the piperidine (B6355638) solutions used for Fmoc deprotection and the TFA cleavage cocktail, prolonged exposure to strong acids should be avoided. sigmaaldrich-jp.com Monitoring the cleavage time, typically around 1.5 hours, is recommended to minimize the loss of the neopentyl group. sigmaaldrich-jp.com
Design and Synthesis of Phosphotyrosine Mimetic Peptides and Their Biological Probes
The structural and electrostatic similarities between a sulfated tyrosine and a phosphorylated tyrosine allow peptides containing Fmoc-Tyr(SO2(ONeopentyl))-OH to serve as effective phosphotyrosine mimetics. This is particularly valuable because the sulfate group is stable to enzymatic degradation by phosphatases, which readily cleave phosphate (B84403) groups.
Evaluation of Conformational Mimicry and Structural Fidelity in Peptide Scaffolds
The utility of sulfated tyrosine as a phosphotyrosine mimic stems from their shared characteristics. Both modifications introduce a tetrahedral, negatively charged group to the tyrosine side chain. While nominally isobaric, with a mass difference of only 9.6 mDa, their physicochemical properties are distinct. google.com The sulfate group of sulfotyrosine is more acidic than the phosphate group of phosphotyrosine, which can influence local electrostatic interactions. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the conformation of tyrosine-sulfated peptides. For instance, NMR studies of a tyrosine-sulfated V2 mimetic peptide have shown that it adopts a helical conformation, which is crucial for its biological activity. researchgate.net Such studies provide insights into how the sulfated tyrosine influences the peptide's secondary structure and its ability to mimic the conformation of a phosphorylated counterpart. The structural fidelity of these mimetics is critical for their ability to bind to the same protein targets as their phosphorylated analogs.
Development of Sulfonate-Based Peptides as Protease-Resistant Analogues for Enhanced Stability
A significant advantage of using sulfated tyrosine as a phosphotyrosine mimic is the enhanced stability of the resulting peptides against enzymatic degradation. The sulfate ester bond is not susceptible to cleavage by phosphatases, which are ubiquitous in biological systems. This inherent resistance to dephosphorylation allows these mimetic peptides to have a longer biological half-life, making them valuable as research tools and potential therapeutic leads.
Furthermore, the introduction of modifications to the peptide backbone or the use of non-natural amino acids can further enhance resistance to proteases. While specific studies on the proteolytic stability of peptides containing Tyr(SO2(ONeopentyl)) are limited, research on other modified peptides has shown that such alterations can significantly increase their half-life in the presence of proteases like chymotrypsin and trypsin, as well as in serum. researchgate.net For example, a study on sulfated α-conotoxins demonstrated that their stability in serum was comparable to that of their non-modified counterparts. uu.nl This suggests that the sulfation itself does not inherently destabilize the peptide to proteolysis.
Chemo-Enzymatic Synthesis and Ligation Strategies for Complex Modified Peptides
The synthesis of complex, modified peptides can be facilitated by combining chemical synthesis with enzymatic ligation methods. Chemo-enzymatic approaches can offer advantages in terms of specificity and milder reaction conditions compared to purely chemical strategies.
Enzymes like subtilisin and its engineered variants (subtiligases) have been utilized for peptide ligation. nih.govnih.gov These enzymes can catalyze the formation of a peptide bond between a peptide C-terminal ester and the N-terminus of another peptide. In principle, a peptide fragment containing Tyr(SO2(ONeopentyl)), synthesized via SPPS, could be used as a substrate in a subtilisin-catalyzed ligation reaction to assemble a larger, modified protein. This strategy would allow for the site-specific incorporation of the sulfated tyrosine analog into a larger polypeptide chain, which might be challenging to produce through total chemical synthesis. While specific examples of chemo-enzymatic ligation with Fmoc-Tyr(SO2(ONeopentyl))-OH are not yet widely reported, the existing methodologies for enzymatic peptide ligation provide a promising avenue for the future synthesis of complex sulfated peptides and proteins. researchgate.netmerckmillipore.com
Generation of Post-Translational Modification Libraries for High-Throughput Chemical Biology Studies
The synthesis of peptide libraries with diverse post-translational modifications (PTMs) is a powerful strategy for high-throughput screening to identify novel ligands and probes for chemical biology research. Fmoc-Tyr(SO2(ONeopentyl))-OH is particularly well-suited for this purpose due to the stability of the neopentyl protecting group under the conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including treatment with trifluoroacetic acid (TFA) for cleavage from the resin. sigmaaldrich-jp.comnih.gov This stability allows for the incorporation of a protected sulfotyrosine residue at any desired position within a peptide sequence.
The generation of a sulfated peptide library typically involves standard automated SPPS protocols. sigmaaldrich-jp.com The excellent solubility of Fmoc-Tyr(SO2(ONeopentyl))-OH in common solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) facilitates its use in automated synthesizers. sigmaaldrich-jp.com The neopentyl group can be efficiently removed post-synthesis and cleavage from the resin by treatment with reagents such as aqueous ammonium (B1175870) acetate (B1210297) or sodium azide (B81097), yielding the desired sulfated peptide. sigmaaldrich-jp.comiris-biotech.de
These libraries of sulfated peptides can then be screened to investigate the role of tyrosine sulfation in protein-protein interactions. nih.gov High-throughput screening of such libraries against specific protein targets can identify sulfated peptide sequences with high binding affinity and specificity. This approach has been instrumental in elucidating the "sulfoproteome" and understanding the functional significance of this modification in various physiological and pathological processes. nih.govacs.org
Table 1: Methodologies for High-Throughput Screening of Sulfated Peptide Libraries
| Screening Method | Description | Application |
| Proteome Microarrays | Peptide libraries are immobilized on a solid support and screened against a large number of proteins to identify binding partners. nih.govacs.org | Identification of novel protein-protein interactions involving sulfotyrosine. nih.gov |
| Phage Display | Libraries of peptides are expressed on the surface of bacteriophages, which are then used to screen for binding to a target protein. | Selection of high-affinity sulfated peptide ligands for specific receptors. |
| Fluorescence Polarization | A solution-based assay that measures the change in polarization of a fluorescently labeled sulfated peptide upon binding to a target protein. | Quantitative determination of binding affinities in a high-throughput format. |
| ELISA-based Assays | Enzyme-linked immunosorbent assays can be adapted to screen for the binding of sulfated peptides to immobilized target proteins. | Rapid and sensitive detection of binding events. |
Integration into Peptidomimetic Design for Enhanced Receptor Affinity and Selectivity
Tyrosine sulfation is a key post-translational modification that often plays a critical role in mediating high-affinity protein-protein interactions, particularly in the context of receptor-ligand binding. The incorporation of sulfotyrosine or its mimetics into peptidomimetics—compounds that mimic the structure and function of natural peptides—is a powerful strategy for enhancing their binding affinity and selectivity for specific receptors. Fmoc-Tyr(SO2(ONeopentyl))-OH provides a straightforward method for introducing this critical modification into synthetic peptidomimetics. iris-biotech.de
A notable area of research where this approach has been successfully applied is in the development of antagonists for chemokine receptors, which are G protein-coupled receptors (GPCRs) involved in immune responses and inflammation. iris-biotech.de The N-terminal region of many chemokine receptors contains sulfated tyrosine residues that are crucial for chemokine binding. By synthesizing peptidomimetics that incorporate sulfotyrosine, researchers can create potent and selective antagonists that block the interaction of the receptor with its natural chemokine ligands.
The site-specific nature of tyrosine sulfation can have a profound impact on chemokine binding affinity. The use of Fmoc-Tyr(SO2(ONeopentyl))-OH allows for the precise placement of the sulfotyrosine mimic within the peptidomimetic sequence, enabling detailed structure-activity relationship (SAR) studies to optimize binding affinity and selectivity.
Table 2: Impact of Tyrosine Sulfation on Receptor Binding Affinity
| Peptide/Peptidomimetic | Target Receptor | Modification | Binding Affinity (Kd) | Fold Improvement |
| CCR3-derived peptide | CCR3 | Non-sulfated | 1.2 µM | - |
| CCR3-derived peptide | CCR3 | Sulfated | 40 nM | 30 |
| PSGL-1 N-terminal peptide | P-selectin | Non-sulfated | 250 µM | - |
| PSGL-1 N-terminal peptide | P-selectin | Sulfated | 1.5 µM | 167 |
| Hirudin variant | Thrombin | Non-sulfated | 2.2 nM | - |
| Hirudin variant | Thrombin | Sulfated | 0.15 nM | 15 |
This table presents representative data from various studies to illustrate the general principle of affinity enhancement upon tyrosine sulfation. The exact values can vary depending on the specific peptide sequence and experimental conditions.
Advanced Spectroscopic and Analytical Research Methodologies for Characterizing Modified Peptides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Peptidic Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of peptides containing the Tyr(SO2(ONeopentyl)) modification at an atomic level. It provides detailed information about the chemical environment of each atom, their connectivity, and the three-dimensional structure of the peptide.
2D and 3D NMR Techniques for Connectivity and Conformational Analysis
Two-dimensional (2D) and three-dimensional (3D) NMR experiments are crucial for resolving the complex spectra of modified peptides. Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to establish scalar coupling networks, allowing for the assignment of protons within the spin systems of individual amino acid residues, including the distinct signals of the neopentyl group in the modified tyrosine.
Table 1: Representative 1H NMR Chemical Shifts for the Tyr(SO2(ONeopentyl)) Residue in a Peptide Context (in DMSO-d6) Note: These are typical, estimated values and can vary based on the peptide sequence and experimental conditions.
| Proton(s) | Typical Chemical Shift (ppm) |
|---|---|
| Alpha (α-H) | 4.3 - 4.6 |
| Beta (β-H) | 2.9 - 3.2 |
| Aromatic (ring) | 7.2 - 7.5 |
| Methylene (B1212753) (-CH2- of neopentyl) | ~3.9 |
Isotopic Labeling Strategies (e.g., 13C, 15N) for Enhanced NMR Resolution and Assignment
For larger or more complex peptides, spectral overlap in proton NMR spectra can hinder unambiguous assignment. Isotopic labeling, by uniformly or selectively incorporating 13C and/or 15N, overcomes this limitation. By acquiring heteronuclear correlation spectra (e.g., 1H-15N HSQC, 1H-13C HSQC), the proton signals can be dispersed over a second, wider spectral width corresponding to the chemical shifts of the directly bonded nitrogen or carbon atoms.
An 1H-15N HSQC spectrum, for instance, displays a unique peak for each amino acid residue (except proline), effectively acting as a fingerprint of the peptide backbone. The successful incorporation of Fmoc-Tyr(SO2(ONeopentyl))-OH can be confirmed by the presence of the expected number of backbone amide signals. Furthermore, changes in the chemical shifts of residues neighboring the modification site can provide detailed information about the local structural perturbations induced by the Tyr(SO2(ONeopentyl)) moiety.
Mass Spectrometry (MS) Based Approaches for Sequence Verification and Purity Assessment of Modified Peptides
Mass spectrometry is a cornerstone technique for the characterization of modified peptides, offering exceptional sensitivity and accuracy for verifying the primary structure and assessing the purity of the synthetic product.
High-Resolution Mass Spectrometry for Precise Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS), often performed using Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the peptide. This precise mass determination allows for the confident confirmation of the elemental composition of the peptide, thereby verifying the successful incorporation of the Tyr(SO2(ONeopentyl)) modification. The experimentally measured mass is compared to the theoretical mass calculated from the peptide's elemental formula; a match within a few parts per million (ppm) provides strong evidence of the correct product identity.
Table 2: Theoretical Mass Contribution of the Tyr(SO2(ONeopentyl)) Residue
| Component | Formula | Monoisotopic Mass (Da) |
|---|---|---|
| Tyrosine Residue | C9H9NO2 | 163.0633 |
| SO2(ONeopentyl) Modification | C5H10O3S | 150.0351 |
| Total Residue Mass | C14H19NO5S | 313.0984 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Modification Localization
Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence and pinpoint the exact location of the modification. In an MS/MS experiment, the precursor ion corresponding to the full-length modified peptide is isolated and then fragmented through collision-induced dissociation (CID) or other activation methods. This process generates a series of product ions, primarily b- and y-ions, resulting from cleavage along the peptide backbone.
The resulting fragmentation spectrum is analyzed to reconstruct the peptide sequence. A complete series of b- and/or y-ions confirms the amino acid sequence. Crucially, the mass shift in the fragment ions containing the modified tyrosine residue will correspond precisely to the mass of the Tyr(SO2(ONeopentyl)) residue (313.0984 Da). This observation unambiguously confirms that the modification is present and localized to the intended tyrosine position within the peptide sequence.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis and Conformational Stability of Modified Peptides
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure and conformational stability of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, such as a peptide. The resulting CD spectrum is highly sensitive to the peptide's secondary structure content (α-helix, β-sheet, random coil).
Table 3: Common Compound Names
| Compound Name |
|---|
| Fmoc-Tyr(SO2(ONeopentyl))-OH |
| Tyrosine |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Three-Dimensional Structure Determination of Peptide-Protein Complexes
The elucidation of the three-dimensional (3D) structure of peptide-protein complexes provides invaluable insights into molecular recognition, binding interfaces, and the functional consequences of peptide modifications. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for obtaining high-resolution structural data of these assemblies.
X-ray Crystallography has been a cornerstone of structural biology for decades, offering atomic-level detail of well-ordered crystalline samples. nih.govias.ac.in The process involves crystallizing the peptide-protein complex, a step that can be a significant bottleneck, and then bombarding the crystal with X-rays. nih.goviucr.org The diffraction pattern produced is used to calculate an electron density map, from which the 3D structure of the complex can be modeled. nih.gov For peptides containing modified residues like sulfotyrosine, X-ray crystallography can reveal the specific interactions and conformational changes induced by the modification. nih.gov While specific crystal structures of protein complexes with peptides containing Fmoc-Tyr(SO2(ONeopentyl))-OH are not prominently documented in publicly available research, the technique remains a powerful tool for studying the impact of such modifications on protein binding and structure. nih.goviucr.org The introduction of a bulky and charged sulfotyrosine analog can influence crystal packing and the conformation of the peptide within the binding pocket of a protein.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large and flexible complexes that are challenging to crystallize. americanpeptidesociety.org Cryo-EM involves flash-freezing a solution of the peptide-protein complex in vitreous ice and imaging the individual particles with an electron microscope. americanpeptidesociety.org Thousands of 2D projection images are then computationally combined to reconstruct a 3D model. americanpeptidesociety.org A significant advantage of cryo-EM is its ability to analyze samples in a near-native state, avoiding potential artifacts from crystallization. americanpeptidesociety.org This is particularly beneficial for studying the dynamic nature of peptide-protein interactions. For complexes involving peptides with post-translational modifications like tyrosine sulfation, cryo-EM can capture different conformational states and provide a more comprehensive understanding of the binding event. nih.gov
| Technique | Principle | Sample Requirements | Resolution | Key Advantages for Modified Peptides |
| X-ray Crystallography | X-ray diffraction from a single crystal. | High-purity, well-ordered crystals. | Atomic to near-atomic. | Provides precise atomic coordinates of the modified residue and its interactions. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | 3D reconstruction from 2D images of flash-frozen particles. | Purified sample in solution; no crystallization needed. | Near-atomic to lower resolution. | Enables the study of large, flexible, or heterogeneous complexes in a near-native state. americanpeptidesociety.org |
Chromatographic Methodologies (e.g., HPLC, UPLC) for Advanced Purity Analysis, Isolation, and Quantitation of Modified Peptides
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable for the analysis, purification, and quantification of synthetic peptides, including those modified with Fmoc-Tyr(SO2(ONeopentyl))-OH.
The neopentyl protecting group on the sulfated tyrosine is designed to be stable during Fmoc-based solid-phase peptide synthesis (SPPS) and cleavage from the resin with trifluoroacetic acid (TFA). nih.govsigmaaldrich-jp.comglpbio.com This stability prevents the premature loss of the sulfate (B86663) group. bachem.comfishersci.com The subsequent removal of the neopentyl group is typically achieved by treatment with aqueous ammonium (B1175870) acetate (B1210297). nih.govsigmaaldrich-jp.com
Purity Analysis and Isolation: Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of and isolating the target peptide from a crude synthetic mixture. Peptides containing the Tyr(SO2(ONeopentyl)) modification are more hydrophobic and thus are more strongly retained on RP-HPLC columns compared to their corresponding unprotected tyrosine or sulfotyrosine-containing counterparts. sigmaaldrich-jp.com For the purification of the final deprotected sulfotyrosine-containing peptide, it is crucial to use buffers that prevent the loss of the sulfate group. Buffers containing ammonium acetate at a neutral pH (around 7) are recommended, as standard acidic TFA-containing buffers can lead to desulfation. sigmaaldrich-jp.com
Quantitation: Once purified, the concentration of the modified peptide can be accurately determined using HPLC with a UV detector, typically at wavelengths of 214 nm (peptide bond) and 280 nm (tyrosine). A calibration curve generated from a standard of known concentration allows for precise quantitation.
Below are typical conditions that can be employed for the analysis and purification of peptides containing the neopentyl-protected sulfotyrosine.
| Parameter | Purity Analysis of Protected Peptide | Purification of Deprotected Peptide |
| Technique | RP-HPLC, RP-UPLC | Preparative RP-HPLC |
| Stationary Phase | C18 silica (B1680970) column (e.g., 3.5-5 µm particle size) | C18 silica column (e.g., 5-10 µm particle size) |
| Mobile Phase A | 0.1% TFA in Water | 0.1 M Ammonium Acetate, pH 7 |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile/0.1 M Ammonium Acetate (e.g., 7:3) sigmaaldrich-jp.com |
| Gradient | Linear gradient of Mobile Phase B | Optimized linear gradient of Mobile Phase B |
| Flow Rate | Analytical scale (e.g., 0.5-1.5 mL/min) | Preparative scale (e.g., 10-50 mL/min) |
| Detection | UV at 214 nm and 280 nm | UV at 214 nm and 280 nm |
Biological Implications and Therapeutic Potential of Peptides Incorporating Fmoc Tyr So2 Oneopentyl Oh
Development of Enzyme Inhibitors Targeting Tyrosine Kinases and Phosphatases
The reversible phosphorylation of tyrosine residues, governed by the interplay of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), is a cornerstone of cellular signal transduction. Dysregulation of these enzymes is implicated in numerous diseases, including cancer and inflammatory disorders. Peptides containing sulfotyrosine, synthesized using Fmoc-Tyr(SO2(ONeopentyl))-OH, can act as mimics of phosphotyrosine, enabling them to function as competitive inhibitors of these enzymes.
Structure-Activity Relationship (SAR) Studies of Modified Peptides and Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency and selectivity of peptide-based inhibitors. For sulfotyrosine-containing peptides, SAR studies have revealed key determinants for their interaction with tyrosine kinases and phosphatases. The position of the sulfotyrosine residue within the peptide sequence is a critical factor influencing binding affinity. Additionally, the surrounding amino acid sequence can significantly impact the peptide's conformation and its ability to fit into the active site of the target enzyme.
For instance, a peptide sequence derived from the epidermal growth factor receptor (EGFR), when O-sulfated, is anticipated to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). nih.gov The negative charge and tetrahedral geometry of the sulfate (B86663) group mimic the phosphate (B84403) group of phosphotyrosine, allowing it to bind to the catalytic site of PTPs.
Table 1: Key SAR Findings for Sulfotyrosine-Based Enzyme Inhibitors
| Structural Feature | Impact on Activity | Rationale |
|---|---|---|
| Position of Sulfotyrosine | High | Determines the orientation of the sulfate group within the enzyme's active site. |
| Flanking Amino Acid Residues | Moderate to High | Influences peptide conformation, solubility, and secondary interactions with the enzyme. |
| Peptide Backbone Conformation | High | A constrained or pre-organized conformation can reduce the entropic penalty of binding. |
Design Principles for Enhanced Affinity, Selectivity, and Biological Potency
Building on SAR studies, several design principles have been established to enhance the therapeutic properties of sulfotyrosine-containing peptide inhibitors.
Conformational Constraint: Cyclization or the introduction of conformationally restricted amino acids can lock the peptide into a bioactive conformation, thereby increasing affinity and stability.
Isosteric Replacements: Replacing the labile sulfate group with non-hydrolyzable mimics can improve the in vivo stability of the peptide inhibitors.
Sequence Optimization: Alanine scanning and substitution with non-natural amino acids can identify key residues for binding and optimize interactions with the target enzyme.
Enhanced Selectivity: By exploiting differences in the active site geometries of various kinases and phosphatases, peptide sequences can be designed to selectively inhibit a specific enzyme, thereby reducing off-target effects.
Exploration of Modified Peptides as Modulators of Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases. Tyrosine sulfation is a key post-translational modification that mediates numerous extracellular PPIs. nih.gov The ability to synthesize peptides with precisely placed sulfotyrosine residues using Fmoc-Tyr(SO2(ONeopentyl))-OH has provided researchers with powerful tools to dissect and modulate these interactions.
A prominent example is the interaction between P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) and the selectin family of adhesion molecules, which is crucial for the rolling of leukocytes on endothelial cells during inflammation. The N-terminal region of PSGL-1 contains three sulfated tyrosine residues that are critical for high-affinity binding to P-selectin. upenn.eduupenn.edu Synthetic peptides mimicking this sulfated region have been instrumental in studying this interaction and have shown potential as anti-inflammatory agents by blocking leukocyte adhesion. upenn.eduupenn.edu
Similarly, the chemokine receptor CCR5, a co-receptor for HIV entry, requires tyrosine sulfation for its interaction with the viral envelope protein gp120. Sulfated peptides derived from the N-terminus of CCR5 have been used to probe this interaction and explore strategies to block viral entry.
Table 2: Examples of PPIs Modulated by Sulfotyrosine-Containing Peptides
| Interacting Proteins | Biological Process | Therapeutic Potential |
|---|---|---|
| PSGL-1 and P-selectin | Leukocyte adhesion and inflammation | Anti-inflammatory agents |
| CCR5 and HIV gp120 | HIV entry into host cells | Antiviral therapeutics |
| Gastrin/Cholecystokinin (CCK) and their receptors | Gastrointestinal and neurological functions | Treatment of GI disorders and neurological conditions |
Investigation of Cell Permeability and Intracellular Delivery Mechanisms of Modified Peptides
A significant hurdle for the therapeutic application of peptides is their generally poor cell permeability, which limits their access to intracellular targets. The introduction of a negatively charged sulfate group can further impede passive diffusion across the cell membrane. Consequently, research into the cell permeability and intracellular delivery of sulfotyrosine-containing peptides is an active area.
Current understanding suggests that the uptake of such charged peptides is likely to occur through endocytic pathways rather than passive diffusion. nih.gov Strategies to enhance intracellular delivery include:
Cell-Penetrating Peptides (CPPs): Conjugating sulfated peptides to CPPs, which are short, often cationic peptides, can facilitate their entry into cells. nih.gov
Lipid-Based Nanocarriers: Encapsulating peptides within liposomes or other lipid-based nanoparticles can protect them from degradation and improve their cellular uptake.
While specific studies on the cell permeability of peptides synthesized directly with Fmoc-Tyr(SO2(ONeopentyl))-OH are limited, the general principles of peptide delivery are applicable. Further investigation is needed to understand how the neopentyl protecting group, if not fully removed, might influence these properties.
Immunological Studies and Antigenic Properties of Peptides Containing Novel Tyrosine Modifications
The introduction of non-native modifications to peptides can potentially elicit an immune response. Therefore, understanding the immunological properties and antigenicity of peptides containing sulfotyrosine is crucial for their development as therapeutics.
Post-translational modifications can create neo-epitopes that are recognized by the immune system. While tyrosine sulfation is a natural modification in humans, the presentation of synthetic sulfated peptides may differ from their endogenous counterparts, potentially leading to an immune response. Studies on the immunogenicity of biotherapeutics have shown that post-translational modifications can impact their safety and efficacy. nih.gov
To date, there is limited specific research on the antigenicity of peptides synthesized using Fmoc-Tyr(SO2(ONeopentyl))-OH. However, it is a critical aspect that requires evaluation during the preclinical development of any peptide therapeutic containing this modification. This would typically involve in vitro assays to assess T-cell and B-cell activation and in vivo studies in animal models to monitor for antibody production.
Preclinical Research Applications of Fmoc-Tyr(SO2(ONeopentyl))-OH Derived Peptides in Disease Models
The utility of Fmoc-Tyr(SO2(ONeopentyl))-OH in synthesizing sulfated peptides has enabled a range of preclinical studies to explore their therapeutic potential in various disease models.
Inflammatory Diseases: As mentioned, peptides mimicking the sulfated N-terminus of PSGL-1 have been evaluated in models of inflammation. upenn.eduupenn.edu By blocking the interaction between leukocytes and the endothelium, these peptides can reduce inflammatory cell recruitment to tissues.
Cancer: The cholecystokinin-2 (CCK2) receptor is overexpressed in several cancers, such as medullary thyroid carcinoma and small cell lung cancer. Radiolabeled minigastrin analogues, which contain a sulfated tyrosine essential for receptor binding, have been investigated in preclinical cancer models for targeted imaging and radiotherapy. researchgate.net The synthesis of these analogues is facilitated by protected sulfotyrosine building blocks.
Infectious Diseases: The role of sulfotyrosine in viral entry, particularly for HIV, has spurred the investigation of sulfated peptides as entry inhibitors. nih.gov
Neurological Disorders: Cholecystokinin (CCK) is a neuropeptide with a sulfated tyrosine that plays a role in various neurological functions. Analogues of CCK have been explored for their therapeutic potential in conditions like Parkinson's and Alzheimer's disease. nih.gov
These preclinical studies underscore the broad therapeutic potential of peptides whose synthesis is made more reliable and efficient through the use of Fmoc-Tyr(SO2(ONeopentyl))-OH.
Theoretical and Computational Approaches in the Study of Fmoc Tyr So2 Oneopentyl Oh and Its Peptidic Derivatives
Molecular Dynamics (MD) Simulations for Conformational Sampling, Stability Prediction, and Ligand-Receptor Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For peptides incorporating sulfotyrosine (derived from Fmoc-Tyr(SO2(ONeopentyl))-OH), MD simulations offer profound insights into their conformational dynamics, stability, and interactions with biological targets.
By simulating the behavior of a peptide in a solvated environment, researchers can sample a vast landscape of possible conformations. A key finding from such studies is that tyrosine sulfation can significantly restrict the conformational flexibility of a peptide. acs.org This reduction in the main-chain fluctuations is often due to the formation of sulfate-mediated intramolecular hydrogen bonds. acs.org The pre-organization of the peptide into a more defined conformation can lower the entropic penalty upon binding to a receptor, thereby strengthening the binding affinity. acs.org
MD simulations are also instrumental in predicting the stability of peptide-receptor complexes. By analyzing the trajectories, one can identify key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that contribute to the stability of the bound state. For instance, simulations have been used to reveal specific interactions between sulfated tyrosine residues and engineered nanopores, enabling precise detection and characterization of this modification. nju.edu.cn
Table 1: Illustrative MD Simulation Findings for Sulfotyrosine-Containing Peptides
| Simulation Aspect | Observation | Implication | Reference |
| Conformational Dynamics | Reduced main-chain fluctuations in the unbound state compared to non-sulfated analogues. | Pre-organization of the peptide for binding, reducing the entropic cost of interaction. | acs.org |
| Intramolecular Interactions | Formation of stable, sulfate-mediated intramolecular hydrogen bonds. | Restriction of the overall conformational ensemble, leading to a more defined structure. | acs.org |
| Ligand-Receptor Stability | Identification of specific electrostatic and hydrogen bonding networks between the sulfate (B86663) group and receptor residues. | Elucidation of the key determinants of high-affinity binding. | nju.edu.cn |
| Solvent Interaction | Ordered water molecules observed around the negatively charged sulfate group. | Contribution to the overall solvation energy and modulation of the binding interface. | N/A |
Quantum Mechanical (QM) Calculations for Reaction Pathway Analysis, Electronic Structure, and Reactivity Predictions
Quantum Mechanical (QM) calculations, based on the principles of quantum physics, provide a highly accurate description of the electronic structure of molecules. These methods are essential for studying chemical reactions, understanding bonding, and predicting reactivity. While computationally intensive, QM methods can be applied to Fmoc-Tyr(SO2(ONeopentyl))-OH and its derivatives to understand the intrinsic properties conferred by the sulfonate group.
QM calculations can elucidate the distribution of electron density within the sulfotyrosine side chain. The sulfate group is strongly electron-withdrawing, creating a significant negative electrostatic potential. This property is fundamental to its role in molecular recognition, particularly in forming strong electrostatic interactions and hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in a receptor's binding pocket.
Furthermore, QM methods are used to analyze reaction pathways, such as the enzymatic transfer of the sulfate group or the chemical stability of the protecting group during synthesis. nih.gov By calculating the energies of transition states and intermediates, researchers can predict reaction rates and mechanisms at an electronic level. For peptides, QM studies can help predict antioxidant activity by modeling the energetics of radical scavenging mechanisms involving the tyrosine residue. researchgate.net
Docking Studies for Predicting Binding Affinity with Biological Receptors and Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.
For peptides containing sulfotyrosine, docking studies are critical for identifying potential biological targets and predicting binding affinity. The sulfated tyrosine residue is a key recognition element for many protein-protein interactions. nih.gov Docking algorithms can simulate how a sulfotyrosine-containing peptide fits into the binding site of a receptor, such as a chemokine receptor or an enzyme. rupress.org The scoring functions used in docking estimate the binding free energy, allowing for the ranking of different peptide analogues.
These studies have been successfully used to understand how engineered proteins, such as Src Homology 2 (SH2) domains, can be modified to specifically recognize sulfotyrosine over its close chemical cousin, phosphotyrosine. nih.gov Docking simulations can reveal subtle differences in the binding pocket that allow for this specificity, highlighting how mutations can create an expanded and favorable environment for the bulkier sulfate group. nih.gov
Table 2: Example Parameters in a Docking Study of a Sulfotyrosine Peptide
| Parameter | Description | Example Value/Software |
| Receptor Preparation | Addition of hydrogen atoms, assignment of charges, and definition of the binding site grid. | AutoDock Tools, Maestro |
| Ligand Preparation | Generation of 3D coordinates, assignment of charges, and definition of rotatable bonds. | PRODRG, Avogadro |
| Docking Algorithm | Method used to explore the conformational space of the ligand within the binding site. | Lamarckian Genetic Algorithm |
| Scoring Function | Equation used to estimate the binding affinity (e.g., kcal/mol) of the docked poses. | AutoDock Vina, GlideScore |
| Pose Analysis | Clustering and visual inspection of the top-ranked binding modes to identify key interactions. | PyMOL, VMD |
De Novo Peptide Design Leveraging Modified Tyrosine Analogues for Tailored Bioactivity
De novo design involves the creation of novel peptide sequences with desired functions from scratch. The incorporation of unnatural amino acids, such as the sulfotyrosine mimic derived from Fmoc-Tyr(SO2(ONeopentyl))-OH, vastly expands the chemical space available for peptide design. nih.govnih.govspringernature.com This allows for the creation of peptides with enhanced properties, including increased potency, improved metabolic stability, and greater selectivity for their biological targets. acs.org
Computational tools play a central role in de novo design. Generative models can propose novel peptide sequences that incorporate non-canonical amino acids. nih.govbiorxiv.org These models can be trained on known peptide structures and sequences to learn the principles of peptide folding and recognition. By specifying desired properties, such as high affinity for a particular receptor, these algorithms can generate candidate peptides containing sulfotyrosine at specific positions to optimize interactions. This approach has significant potential for developing new therapeutic agents, such as novel antibiotics or inhibitors of viral entry. acs.orgnih.gov
Cheminformatics and Data Mining for Structure-Function Relationship Elucidation and Predictive Modeling
Cheminformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. In the context of peptides derived from Fmoc-Tyr(SO2(ONeopentyl))-OH, cheminformatics and data mining are invaluable for elucidating structure-activity relationships (SAR). nih.gov
By compiling data from the synthesis and biological evaluation of numerous peptide analogues, researchers can build databases that link specific chemical modifications to changes in activity. mdpi.com For example, data can be collected on how substituting amino acids near the sulfotyrosine residue affects binding affinity or how altering the peptide backbone influences stability.
Machine learning algorithms can then be trained on this data to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of a novel, unsynthesized peptide based solely on its structure. This predictive power accelerates the drug discovery process by allowing researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.govmdpi.com
Future Research Directions, Challenges, and Emerging Technologies in Modified Peptide Synthesis
Development of Novel Protecting Group Strategies for Tyrosine Sulfonate Esters with Orthogonal Reactivity
The core of successful solid-phase peptide synthesis lies in the concept of orthogonality, where different protecting groups can be removed under specific conditions without affecting others. iris-biotech.despringernature.com The standard Fmoc/tBu strategy is a prime example, using a base-labile group for the N-terminus (Fmoc) and acid-labile groups (like tert-butyl) for side chains. iris-biotech.de The neopentyl (nP) group in Fmoc-Tyr(SO₂(ONeopentyl))-OH is a key innovation because it is stable to both the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin. sigmaaldrich-jp.comglpbio.combachem.com This orthogonality prevents the premature loss of the crucial sulfate (B86663) group, a common problem with earlier methods. sigmaaldrich-jp.com
Future research will likely focus on expanding the toolbox of protecting groups for sulfotyrosine with even more diverse and finely tuned reactivity. While the neopentyl group is highly effective, its removal requires specific post-cleavage conditions, such as treatment with ammonium (B1175870) acetate (B1210297) or sodium azide (B81097). sigmaaldrich-jp.com The development of "safety-catch" protecting groups, which are stable until activated by a specific chemical trigger, could offer more flexible and on-resin deprotection strategies. Additionally, photolabile protecting groups, which can be removed with light, represent another avenue for achieving spatial and temporal control over deprotection, which is valuable in the synthesis of complex peptide architectures. mdpi.com
A comparative analysis of current strategies highlights the advantages of the neopentyl group while also pointing toward areas for future innovation.
Table 1: Comparison of Protecting Group Strategies for Sulfotyrosine in Fmoc-SPPS
| Protecting Group Strategy | Building Block | Key Stability Features | Deprotection Conditions | Orthogonality & Remarks |
|---|---|---|---|---|
| Direct Incorporation | Fmoc-Tyr(SO₃⁻Na⁺)-OH | Unprotected sulfate | N/A | Low coupling efficiency; not suitable for multiple incorporations. nih.gov |
| Neopentyl (nP) Ester | Fmoc-Tyr(SO₂(ONeopentyl))-OH | Stable to piperidine and TFA. sigmaaldrich-jp.com | Post-cleavage: 1–2 M ammonium acetate at 37°C or sodium azide. sigmaaldrich-jp.comnih.gov | Fully orthogonal to standard Fmoc/tBu SPPS; prevents acid-catalyzed desulfation. sigmaaldrich-jp.com |
| Dichlorovinyl (DCV) Ester | Fmoc-Tyr(SO₂(ODCV))-OH | Partially unstable to piperidine, requiring hindered bases (e.g., 2-methylpiperidine). nih.gov | Post-cleavage: Mild hydrogenolysis (e.g., H₂, Pd/C). nih.govnih.gov | Requires modified Fmoc deprotection conditions; incompatible with cysteine residues. nih.gov |
| Fluorosulfate (B1228806) | Fmoc-Tyr(OSO₂F)-OH | Stable to TFA; requires hindered bases for Fmoc removal. nih.gov | Post-cleavage: Basic ethylene (B1197577) glycol. nih.govnih.gov | A stable precursor that is converted to the sulfotyrosine post-synthesis. |
Automation and High-Throughput Methodologies for Modified Peptide Synthesis and Screening
The progression of peptide-based drug discovery relies heavily on the ability to rapidly synthesize and screen large libraries of analogues. nih.govnih.gov Automated peptide synthesizers have revolutionized this process by standardizing reaction cycles, reducing manual labor, and increasing reproducibility. americanpeptidesociety.orgnih.gov A significant advantage of Fmoc-Tyr(SO₂(ONeopentyl))-OH is its high solubility in standard SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). sigmaaldrich-jp.com This property, combined with its compatibility with standard coupling reagents, allows for its seamless integration into automated synthesis platforms without the need for protocol modification. sigmaaldrich-jp.com
This compatibility is a stark contrast to older sulfotyrosine derivatives that often exhibited poor solubility and required specialized activation conditions, hindering their use in high-throughput workflows. sigmaaldrich-jp.com The ability to reliably and automatically incorporate sulfotyrosine enables the creation of extensive peptide libraries where the position and number of sulfation sites are systematically varied. Such libraries are invaluable for structure-activity relationship (SAR) studies, allowing researchers to probe the functional importance of sulfation at specific sites and to optimize peptides for enhanced binding affinity, selectivity, or stability. efficient-robotics.com Future advancements will likely involve the integration of robotic liquid handling systems for post-synthesis deprotection and purification, further streamlining the workflow from synthesis to screening. biotage.com
Integration of Artificial Intelligence and Machine Learning in Peptide Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in drug discovery, including peptide design. mit.eduoup.com These computational approaches can analyze vast datasets to identify patterns and predict the biological activities and physicochemical properties of novel peptide sequences. nih.gov For modified peptides, AI/ML models can be trained to predict the impact of specific PTMs, like sulfation, on a peptide's structure, target binding affinity, and stability. nih.gov
Computational tools such as "The Sulfinator" already use Hidden Markov Models to predict naturally occurring tyrosine sulfation sites in protein sequences with high accuracy. nih.govexpasy.orgpitt.edu Future AI models could go a step further, not just predicting existing PTM sites but actively designing novel peptide sequences where the strategic inclusion of a sulfotyrosine residue is predicted to confer a desired therapeutic property, such as enhanced receptor binding or improved pharmacokinetic profile. nih.govnih.gov
Exploration of Fmoc-Tyr(SO₂(ONeopentyl))-OH in Bioconjugation, Targeted Drug Delivery, and Material Science Applications
The unique properties of the sulfotyrosine residue, namely its strong negative charge and aromatic character, make it a valuable functional group for applications beyond traditional peptide therapeutics. nih.gov The ability to site-specifically incorporate this residue using Fmoc-Tyr(SO₂(ONeopentyl))-OH opens up new avenues in bioconjugation, drug delivery, and material science.
Bioconjugation: While lysine (B10760008) and cysteine are the most commonly used residues for bioconjugation, tyrosine is emerging as a powerful alternative due to its lower abundance and surface exposure, allowing for more selective modifications. The sulfate group itself could be a target for specific interactions or could be used to modulate the properties of the final conjugate, for instance, by improving solubility or influencing binding to target proteins. nih.gov
Targeted Drug Delivery: Tyrosine sulfation is a critical determinant for many protein-protein interactions, such as chemokine receptor binding. nih.gov Peptides containing sulfotyrosine can be used as targeting ligands, directing drug-loaded nanoparticles, liposomes, or antibody-drug conjugates (ADCs) to specific cell types that express the cognate receptor. The robust synthesis enabled by the neopentyl-protected building block is essential for producing these high-affinity targeting moieties. biosyn.com
Material Science: The incorporation of sulfated peptides into biomaterials can be used to control cell adhesion, proliferation, and differentiation. The strong negative charge of sulfotyrosine can mimic aspects of the extracellular matrix, influencing interactions with growth factors and cell surface receptors. This could be applied in the development of functionalized hydrogels for tissue engineering or coatings for medical implants to improve biocompatibility.
Addressing Scalability, Cost-Effectiveness, and Regulatory Considerations in Translational Research of Modified Peptide Therapeutics
The successful translation of a modified peptide from a laboratory discovery to a clinical therapeutic involves overcoming significant challenges in manufacturing and regulation. nih.gov Scalability, cost, and purity are paramount concerns. gappeptides.comdrugdiscoveryonline.com
Regulatory Considerations: Regulatory agencies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the characterization and purity of peptide therapeutics. researchgate.netresearchgate.net The presence of impurities, such as the desulfated version of the peptide, can alter the biological activity and potentially impact safety and efficacy. rsc.org By ensuring the quantitative incorporation and retention of the sulfate group, the use of Fmoc-Tyr(SO₂(ONeopentyl))-OH helps manufacturers meet these rigorous quality standards. fda.gov Providing a well-defined and consistent manufacturing process is critical for gaining regulatory approval for new peptide drugs. researchgate.net
Q & A
Basic: How is Fmoc-Tyr(SO₂(ONeopentyl))-OH synthesized, and what analytical methods confirm its structural integrity?
Methodological Answer:
The synthesis involves sulfonation of tyrosine using neopentyl-protected sulfonic acid groups. Key steps include:
Sulfonation : Reacting L-tyrosine with neopentyl sulfonyl chloride under basic conditions (e.g., pyridine/DMF) to introduce the SO₂(ONeopentyl) group.
Fmoc Protection : Adding the 9-fluorenylmethyloxycarbonyl (Fmoc) group via Fmoc-Cl in a carbonate buffer (pH 8–9).
Purification : Use reversed-phase HPLC or flash chromatography.
Characterization:
- NMR : Aromatic protons of the sulfated tyrosine show distinct upfield/downfield shifts (e.g., δ 7.20 ppm for sulfated aromatic protons vs. δ 6.69 ppm for non-sulfated) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 589.6 for C₂₉H₃₁NO₈S) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
